N-[[(2R,3S)-1-methyl-2-(2-methylpyrazol-3-yl)piperidin-3-yl]methyl]thieno[3,2-d]pyrimidin-4-amine
Description
N-[[(2R,3S)-1-methyl-2-(2-methylpyrazol-3-yl)piperidin-3-yl]methyl]thieno[3,2-d]pyrimidin-4-amine is a fascinating compound with a complex structure
Properties
IUPAC Name |
N-[[(2R,3S)-1-methyl-2-(2-methylpyrazol-3-yl)piperidin-3-yl]methyl]thieno[3,2-d]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N6S/c1-22-8-3-4-12(15(22)14-5-7-21-23(14)2)10-18-17-16-13(6-9-24-16)19-11-20-17/h5-7,9,11-12,15H,3-4,8,10H2,1-2H3,(H,18,19,20)/t12-,15+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUNLMDYSHLMJOA-SWLSCSKDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC(C1C2=CC=NN2C)CNC3=NC=NC4=C3SC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCC[C@H]([C@@H]1C2=CC=NN2C)CNC3=NC=NC4=C3SC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[[(2R,3S)-1-methyl-2-(2-methylpyrazol-3-yl)piperidin-3-yl]methyl]thieno[3,2-d]pyrimidin-4-amine typically involves a multi-step reaction sequence. These steps might include the formation of intermediate compounds, protection and deprotection of functional groups, and cyclization reactions. Common reagents could involve bases, acids, and specific catalysts that facilitate the reactions. Reaction conditions need to be meticulously controlled, often involving specific temperatures, pressures, and pH levels.
Industrial Production Methods: At an industrial scale, the production might leverage flow chemistry techniques or large-scale batch reactors. Optimizing yield and purity are key concerns, often requiring the adjustment of reaction parameters and the use of advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound might undergo oxidation reactions under the influence of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas can facilitate the reduction of certain functional groups within the compound.
Substitution: Nucleophilic or electrophilic substitution reactions could occur, depending on the functional groups and reaction conditions.
Common Reagents and Conditions: Reagents such as Grignard reagents, organolithium compounds, or halogens might be used. Conditions like temperature, solvent choice, and time are crucial to the success of these reactions.
Major Products Formed: The products depend on the type of reaction and conditions. For example, oxidation might yield oxidized derivatives, while substitution reactions could replace specific atoms or groups within the molecule.
Scientific Research Applications
Chemistry: The compound is useful as a building block for synthesizing more complex molecules. Its unique structure can introduce specific properties into new compounds.
Biology: In biological research, this compound might be studied for its interactions with biomolecules, potentially serving as a ligand or inhibitor in various biochemical pathways.
Medicine: It could hold potential as a pharmaceutical agent, either on its own or as a scaffold for developing new drugs. Research might focus on its efficacy and safety in treating diseases.
Industry: Beyond lab research, the compound could find use in material science or as an intermediate in manufacturing other chemical products.
Mechanism of Action
The mechanism by which N-[[(2R,3S)-1-methyl-2-(2-methylpyrazol-3-yl)piperidin-3-yl]methyl]thieno[3,2-d]pyrimidin-4-amine exerts its effects involves its interaction with molecular targets. This might include binding to specific receptors or enzymes, leading to the modulation of biological pathways. Its molecular structure allows it to fit into binding sites, initiating or inhibiting biological processes.
Comparison with Similar Compounds
Other thieno[3,2-d]pyrimidines
Compounds with similar pyrazole or piperidine substructures
Each of these compounds might have their distinct properties, but the precise arrangement and stereochemistry of N-[[(2R,3S)-1-methyl-2-(2-methylpyrazol-3-yl)piperidin-3-yl]methyl]thieno[3,2-d]pyrimidin-4-amine give it unique attributes.
There you have it—a detailed breakdown of this intriguing compound. Is there a specific aspect you’d like to dive deeper into?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
